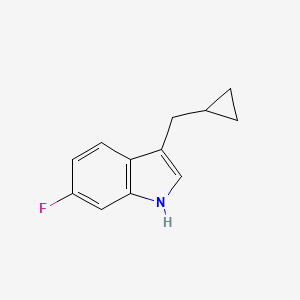

3-(Cyclopropylmethyl)-6-fluoro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

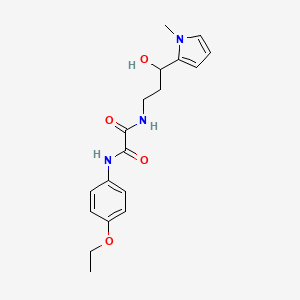

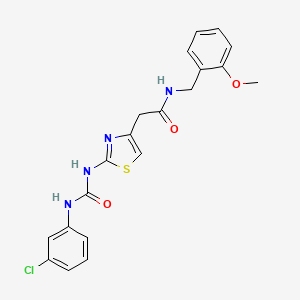

“3-(Cyclopropylmethyl)-6-fluoro-1H-indole” is a chemical compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The “3-(Cyclopropylmethyl)” and “6-fluoro” parts refer to the substitutions on the indole ring .

Molecular Structure Analysis

The molecular structure of “3-(Cyclopropylmethyl)-6-fluoro-1H-indole” would consist of an indole ring with a cyclopropylmethyl group at the 3-position and a fluorine atom at the 6-position .Chemical Reactions Analysis

Again, while specific reactions involving “3-(Cyclopropylmethyl)-6-fluoro-1H-indole” are not available, indole compounds are known to undergo a variety of reactions, including electrophilic substitutions, oxidations, and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Cyclopropylmethyl)-6-fluoro-1H-indole” would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Classification

Indole and its derivatives, including 3-(Cyclopropylmethyl)-6-fluoro-1H-indole, have been a focal point of organic chemistry research due to their complex structure and potential therapeutic applications. A comprehensive review by Taber & Tirunahari (2011) classifies indole synthesis methods and highlights the diverse strategies for constructing the indole nucleus. This classification aids in understanding the synthetic routes and could facilitate the development of new compounds with specific biological activities.

Pharmacological Properties of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, making them attractive for drug development. Studies like those by Wang et al. (2016) focus on indole-3-carbinol (I3C) and its derivatives, demonstrating their protective effects on chronic liver diseases through various mechanisms, including antioxidative stress and immunomodulation. These findings underscore the therapeutic potential of indole compounds in treating liver conditions.

Indole in Molecular Imaging and Chemoprotection

The application of indole derivatives extends to molecular imaging, where their fluorescence properties can aid in cancer diagnosis. Alford et al. (2009) review the toxicity of fluorophores, including indole-based compounds, in molecular imaging, highlighting the balance between efficacy and safety. Additionally, indole-3-carbinol's role in chemoprotection against cancer is explored by Bradlow (2008), emphasizing its potential as a chemopreventive agent.

Ethylene Perception and Indole's Role in Agriculture

Research on 1-methylcyclopropene (1-MCP), a compound structurally related to indoles, illustrates its significant impact on the agricultural sector by enhancing fruit and vegetable shelf life through ethylene perception inhibition, as discussed by Watkins (2006). This highlights the broader applications of indole chemistry in improving food storage and quality.

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with the mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity, leading to changes in cellular processes .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in various biochemical pathways, including fatty acid biosynthesis . The compound might affect these pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

Similar compounds have been found to exhibit high clearance in rats and low clearance in dogs, suggesting species-specific pharmacokinetic properties .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(cyclopropylmethyl)-6-fluoro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-10-3-4-11-9(5-8-1-2-8)7-14-12(11)6-10/h3-4,6-8,14H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREZOFVBZFFWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CNC3=C2C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethyl)-6-fluoro-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B2939921.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide](/img/structure/B2939923.png)

![6-(3,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2939930.png)

![5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2939931.png)

![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2939936.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2939937.png)

![(2Z)-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2939941.png)